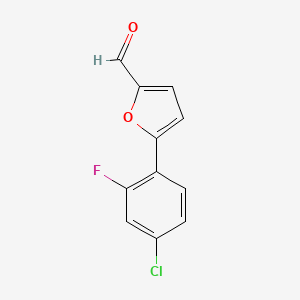

![molecular formula C10H15ClO B3024620 (1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 51057-38-6](/img/structure/B3024620.png)

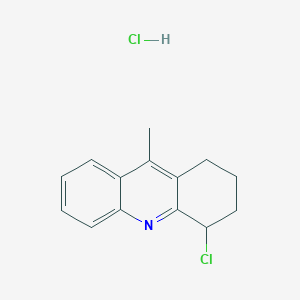

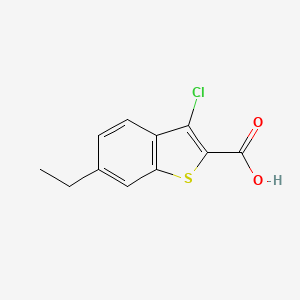

(1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Chiral Exo-Alkylidenecyclopentanes

The compound (1S,4R)-7,7-Dimethyl-1-vinylbicyclo[2.2.1]heptan-2-one oxime, closely related to the chemical , has been used in synthesizing exo-alkylidenecyclopentane derivatives. These derivatives are notable for their potential in various chemical transformations, demonstrating the versatility of the base compound in organic synthesis (Vostrikov et al., 2003).

Study of Reaction Transformations

(1S,4R)-1-Vinyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one, a compound similar to the one , has been the subject of research focusing on its reactions with various agents such as ethyl acetate lithium derivative and potassium acetylide. This research provides insights into the chemical behavior and potential applications of the compound in different organic reactions (Vostrikov et al., 2001).

Structural Analysis in Crystallography

Studies on structurally related compounds, such as various isomers of 4,7,7-trimethylbicyclo[2.2.1]heptan-3-one-2-spiro-2'-(4'-chloromethyl-1',3'-dioxolane), have provided valuable information on the rigid nature of the bicyclo[2.2.1]heptane unit. This research contributes to the broader understanding of the molecular structure and characteristics of related compounds, which can be crucial in crystallography and materials science (Clegg et al., 1995).

Hydrogen Bond Studies

The study of compounds like (1S,4R)-1-isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one has shed light on the formation of hydrogen bonds in structurally similar molecules. Understanding these interactions is essential for predicting and manipulating molecular interactions in a range of chemical and pharmaceutical applications (Gao et al., 2007).

Applications in Chiral Synthesis

Research has been conducted on the stereoselective preparation of compounds like 2-Hydroxy-7, 7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids starting from ketopinic acid, which is structurally related to the compound . These studies are significant for the development of chiral auxiliaries, a crucial component in asymmetric synthesis (Ishizuka et al., 1990).

Mecanismo De Acción

Target of Action

It’s structurally similar to camphor, which is known to target the central nervous system (cns) and kidneys

Mode of Action

It excites and desensitizes sensory nerves by activating heat-sensitive TRP vanilloid subtype 1 (TRPV1) and TRPV3 receptors . It’s plausible that 10-Chlorocamphor may have a similar mode of action, but this needs to be confirmed through further studies.

Biochemical Pathways

The related compound camphor is involved in various biochemical pathways, including those related to pain relief and sensory nerve activation . More research is needed to determine the exact biochemical pathways influenced by 10-Chlorocamphor.

Result of Action

Based on the known effects of camphor, it’s plausible that 10-chlorocamphor may have analgesic and sensory nerve desensitizing effects

Action Environment

It’s known that the formation of 10-chlorocamphor can occur under specific conditions, such as exposure to copper (ii) chloride under asscher–vofsi conditions

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves the conversion of a bicyclic ketone to a chloromethyl ketone through a series of reactions.", "Starting Materials": [ "7,7-dimethylbicyclo[2.2.1]heptan-2-one", "Chloromethyl chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Deprotonation of 7,7-dimethylbicyclo[2.2.1]heptan-2-one with sodium hydride in dimethylformamide to form the corresponding enolate.", "Step 2: Reaction of the enolate with chloromethyl chloride to form the chloromethyl ketone.", "Step 3: Treatment of the chloromethyl ketone with methanol and hydrochloric acid to remove the protecting group and yield the final product, (1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one." ] } | |

| 51057-38-6 | |

Fórmula molecular |

C10H15ClO |

Peso molecular |

186.68 g/mol |

Nombre IUPAC |

(1S)-1-(chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15ClO/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1 |

Clave InChI |

PKTBHNPYHOMBAI-OMNKOJBGSA-N |

SMILES isomérico |

CC1(C2CC[C@]1(C(=O)C2)CCl)C |

SMILES |

CC1(C2CCC1(C(=O)C2)CCl)C |

SMILES canónico |

CC1(C2CCC1(C(=O)C2)CCl)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

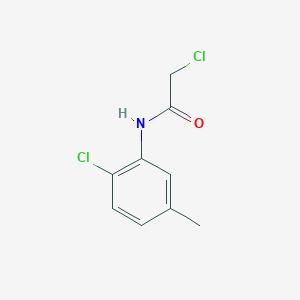

![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide](/img/structure/B3024544.png)

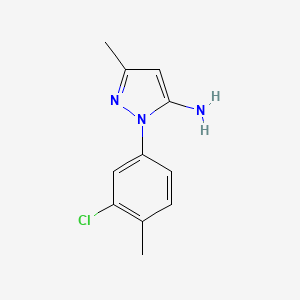

![2-chloro-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B3024546.png)